

A Comparative Analysis of Capsid Inhibitor Binding Kinetics in Antiviral Drug Development

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Shanghai, China – December 11, 2025 – In the relentless pursuit of novel antiviral therapies, viral capsids have emerged as a critical target for drug development. Capsid inhibitors, a class of small molecules that interfere with the assembly, disassembly, or stability of the viral protein shell, represent a promising frontier in the fight against devastating viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide provides a comparative analysis of the binding kinetics of leading capsid inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and performance, supported by experimental data.

The interaction between a drug and its target is fundamentally governed by its binding kinetics—the rates of association and dissociation. A detailed understanding of these kinetics is paramount for optimizing drug efficacy, residence time, and overall therapeutic potential. This report synthesizes available data on the binding kinetics of prominent HIV and HBV capsid inhibitors, details the experimental methodologies used to obtain this data, and visualizes the intricate molecular pathways involved.

Comparative Binding Kinetics of Capsid Inhibitors

The efficacy of a capsid inhibitor is intimately linked to its binding affinity (K D), association rate (k on), and dissociation rate (k off). These parameters, often determined by techniques such as Surface Plasmon Resonance (SPR), provide a quantitative measure of the inhibitor's interaction with the viral capsid protein.



HIV Capsid Inhibitors

HIV capsid inhibitors primarily target the HIV-1 capsid protein (CA), interfering with multiple stages of the viral lifecycle, including uncoating, nuclear import, and assembly.[1] Lenacapavir (GS-6207), the first FDA-approved capsid inhibitor, has demonstrated remarkable potency.[2] [3] It binds to a conserved hydrophobic pocket at the interface of adjacent CA subunits within the hexameric capsid lattice, stabilizing the structure and disrupting its normal function.[3][4][5] [6] Other key experimental inhibitors, such as PF-74 and GS-CA1, target the same pocket but exhibit distinct effects on capsid stability.[1][7][8]

| Inhibitor | Virus | Target | K D (nM) | k on (10^4 M^-1 s^-1) | k off (10^-4 s^-1) | Experim ental Method | Referen ce |
|--------------------------|-------|---------------------------------|------------------|--------------------------------|--------------------------|---|---------------|
| Lenacap avir (LEN) | HIV-1 | Wild- Type CA Hexamer | 0.24 ± 0.09 | 6.5 ± 0.3 | 1.5 ± 0.1 | Surface Plasmon Resonan ce (SPR) | [4] |
| Lenacap avir (LEN) | HIV-1 | Q67H Mutant CA Hexamer | 3.2 ± 0.8 | 3.9 ± 0.5 | 12.6 ± 1.2 | Surface Plasmon Resonan ce (SPR) | [4] |
| Lenacap avir (LEN) | HIV-1 | N74D Mutant CA Hexamer | 4.9 ± 1.1 | 2.9 ± 0.3 | 14.2 ± 1.5 | Surface Plasmon Resonan ce (SPR) | [4] |
| PF-74 | HIV-1 | CA Hexamer | ~120 | Not specified | Not specified | Isotherm al Titration Calorimet ry (ITC) | [9] |
| GS-CA1 | HIV-1 | CA Hexamer | Not specified | Not specified | Not specified | Not specified | [1][8] |



Note: Direct comparative kinetic data for PF-74 and GS-CA1 is limited in the public domain. Their potency is often reported as EC50 values from cellular assays.

HBV Capsid Assembly Modulators (CAMs)

HBV CAMs are a class of antiviral agents that disrupt the formation of the viral capsid, a crucial step in the HBV replication cycle.[10] They can be classified into two main types: Class I CAMs, which cause the misassembly of core protein dimers into non-capsid polymers, and Class II CAMs, which accelerate the assembly of empty, non-functional capsids.[11] Vebicorvir is a first-generation core inhibitor that prevents the encapsidation of pregenomic RNA (pgRNA) and disrupts capsid integrity, thereby inhibiting the formation of covalently closed circular DNA (cccDNA).[12][13]

In contrast, Bepirovirsen represents a different therapeutic modality. It is an antisense oligonucleotide (ASO) that targets and promotes the degradation of all HBV messenger RNAs (mRNAs), including the pgRNA, through an RNase H1-mediated mechanism.[14][15] This prevents the synthesis of viral proteins, including the core protein required for capsid formation. [16][17] Therefore, its "binding kinetics" refer to its hybridization with target RNA sequences rather than a protein-ligand interaction.

| Inhibitor | Virus | Target | Binding/A ctivity Metric | Value | Experime ntal Method | Referenc e |
|------------------|-------|-----------------|--------------------------------|------------------|----------------------------|---------------|
| Vebicorvir | HBV | Core Protein | EC50 (cccDNA formation) | 1.84 - 7.3 μΜ | Cell-based assays | [18] |
| Bepirovirse n | HBV | HBV mRNAs | EC50 (HBV RNA reduction) | ~31 nM | Cell culture assays | [19] |

Experimental Protocols

The quantitative data presented above are derived from sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.





Surface Plasmon Resonance (SPR) for HIV Capsid Inhibitor Kinetics

SPR is a label-free technique that measures real-time biomolecular interactions.[20]

- Immobilization of Ligand (HIV-1 CA Hexamer):
 - A sensor chip with a carboxymethylated dextran surface is activated using a mixture of 1ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[20]
 - Recombinant, stabilized HIV-1 CA hexamers are diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface to be covalently coupled.
 - Remaining active esters on the surface are deactivated by injecting ethanolamine.
- Kinetic Analysis (Analyte Injection):
 - The capsid inhibitor (analyte) is prepared in a series of concentrations in a running buffer (e.g., HBS-EP+).
 - Each concentration is injected over the sensor surface at a constant flow rate.
 - The association of the inhibitor to the immobilized CA hexamer is monitored in real-time as an increase in the SPR signal (response units, RU).
 - Following the association phase, running buffer without the analyte is flowed over the surface to monitor the dissociation of the inhibitor-CA complex, observed as a decrease in the RU signal.

Data Analysis:

The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[4]



Isothermal Titration Calorimetry (ITC) for Capsid Inhibitor Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22]

• Sample Preparation:

- The capsid protein (e.g., purified CA monomers or hexamers) is placed in the sample cell
 of the calorimeter.
- The capsid inhibitor is loaded into the titration syringe at a concentration typically 10-fold higher than the protein in the cell.
- Both the protein and inhibitor solutions must be in identical, precisely matched buffers to minimize heats of dilution.[20]

Titration:

- The inhibitor solution is injected into the sample cell in a series of small, precise aliquots.
- With each injection, the heat change resulting from the binding interaction is measured by the instrument.

Data Analysis:

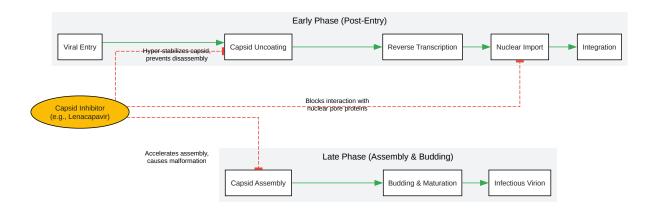
- The heat change per injection is plotted against the molar ratio of inhibitor to protein.
- The resulting binding isotherm is fitted to a binding model to determine the binding affinity (K D), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[23]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of HIV capsid inhibitors and a



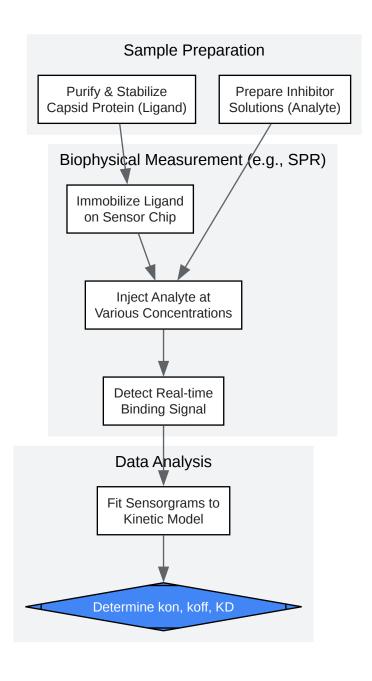
typical experimental workflow for determining binding kinetics.



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Caption: Multi-stage inhibition of the HIV-1 lifecycle by capsid inhibitors.





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Caption: Workflow for determining capsid inhibitor binding kinetics using SPR.

Conclusion

The comparative analysis of capsid inhibitor binding kinetics reveals a landscape of diverse mechanisms and potent antiviral activities. For HIV-1, inhibitors like lenacapavir demonstrate high affinity and slow dissociation rates, contributing to their long-acting therapeutic potential. For HBV, the field is broader, encompassing both direct-acting capsid assembly modulators



and nucleic acid-targeting agents like bepirovirsen. A thorough understanding of the binding kinetics, facilitated by robust experimental methodologies, is indispensable for the rational design of next-generation capsid inhibitors with improved efficacy and resistance profiles. This guide serves as a valuable resource for researchers dedicated to advancing the field of antiviral drug discovery.

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